5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine is a chemical compound belonging to the class of imidazopyridines.
Mechanism of Action
Target of Action
It is known that hydrazone derivatives, which include this compound, exhibit a wide variety of biological activities including anti-microbial .
Mode of Action
It is known that hydrazone derivatives can interact with their targets in a variety of ways, depending on the specific structure of the derivative and the target .
Biochemical Pathways
It is known that hydrazone derivatives can affect a variety of biochemical pathways, depending on their specific structure and target .
Result of Action
It is known that some hydrazone derivatives exhibit excellent antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of a precursor compound with hydrazine-hydrate in ethanol at reflux temperature . This reaction forms the key intermediate, which can then be further processed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine-hydrate for reduction and various oxidizing agents for oxidation. The conditions typically involve refluxing in ethanol or other suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Neuroscience: It interacts with GABA receptors, making it a candidate for research in neurological disorders.
Antimicrobial Activity: It has shown potential as an antimicrobial agent, particularly against certain bacterial strains.
Pharmaceuticals: Its unique structure makes it a potential candidate for drug development, especially in the treatment of neurotoxic injuries and other medical conditions.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
- 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine is unique due to its specific interaction with GABA receptors, which is not commonly observed in other similar compounds. This makes it a valuable compound for research in neuroscience and pharmacology .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-1-2-7-3-9-5-10(7)4-6/h3,5-6H,1-2,4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSOKACBCIJZAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2CC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185796-62-7 |
Source
|
Record name | 5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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